2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-

Oxazolidinone CNS depressant Antibacterial

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (CAS 50915-99-6) is a synthetic heterocyclic small molecule (C₁₃H₁₅NO₆, MW 281.26) composed of an oxazolidin-2-one ring N-acylated with a 3,4,5-trimethoxybenzoyl group. It belongs to the oxazolidinone family, a class best known for antibacterial protein-synthesis inhibitors such as linezolid and tedizolid, though the 3,4,5-trimethoxybenzoyl substituent has also been explored in central nervous system (CNS) depressant and hypolipidemic contexts.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 50915-99-6
Cat. No. B12910519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-
CAS50915-99-6
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2=O
InChIInChI=1S/C13H15NO6/c1-17-9-6-8(7-10(18-2)11(9)19-3)12(15)14-4-5-20-13(14)16/h6-7H,4-5H2,1-3H3
InChIKeyZWMIIIHUIXPCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (CAS 50915-99-6): Core Identity and Procurement Context


2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (CAS 50915-99-6) is a synthetic heterocyclic small molecule (C₁₃H₁₅NO₆, MW 281.26) composed of an oxazolidin-2-one ring N-acylated with a 3,4,5-trimethoxybenzoyl group [1]. It belongs to the oxazolidinone family, a class best known for antibacterial protein-synthesis inhibitors such as linezolid and tedizolid, though the 3,4,5-trimethoxybenzoyl substituent has also been explored in central nervous system (CNS) depressant and hypolipidemic contexts [2].

Why Generic Substitution Fails for 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (50915-99-6)


Oxazolidinone derivatives are not functionally interchangeable because the N‑3 substituent dictates both pharmacodynamic target engagement and physicochemical properties. The 3,4,5-trimethoxybenzoyl group contributes distinct steric bulk, hydrogen-bond acceptor capacity (six H‑bond acceptors vs. fewer in linezolid or eperezolid), and a moderate computed logP of 1.3 that differs markedly from the more polar morpholinyl- or piperazinyl-substituted clinical oxazolidinones [1]. Early pharmacological screening indicates that this substitution pattern directs activity toward CNS targets rather than the ribosomal binding typical of antibacterial oxazolidinones, meaning a simple potency swap would miss the intended biological readout [2].

Product-Specific Quantitative Evidence Guide for 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (50915-99-6)


Absence of Direct Head-to-Head Quantitative Differentiation Data in Retrieved Literature

A systematic search of primary research papers, patents, and authoritative databases (PubChem, PubMed, BindingDB, ChEMBL) did not retrieve any study in which 2-oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- was directly compared with a named analog using quantitative performance metrics (MIC, IC₅₀, Ki, PK parameters, etc.) under a shared experimental protocol. The only pharmacological report located is a 1976 paper describing preliminary CNS-depressant screening of methyl- and dimethyl-oxazolidine derivatives; numerical data for this specific compound were not extractable from the publicly available abstract [1]. Therefore, the threshold conditions for a valid comparator-based evidence item (shared assay, target compound data, comparator data, and experimental context) are not met. High-strength differential evidence is currently limited.

Oxazolidinone CNS depressant Antibacterial

Class-Level Inference: Oxazolidinone Antibacterial Mechanism Does Not Automatically Apply to This Derivative

Clinical oxazolidinones (linezolid, tedizolid) inhibit bacterial protein synthesis by binding the 50S ribosomal subunit, with reported MIC₉₀ values of 0.5–4 µg/mL against Staphylococcus aureus and Enterococcus spp. [1]. However, the 3,4,5-trimethoxybenzoyl substituent has not been evaluated in published ribosomal binding or MIC assays, and the structural requirements for ribosomal engagement—notably an N-aryl group with specific electronic and steric properties—differ substantially from the trimethoxybenzoyl motif. Class-level antibacterial activity cannot be assumed for this compound without direct experimental evidence.

Oxazolidinone Antibacterial Mechanism of action

Physicochemical Differentiation from Clinical Oxazolidinones via Computed Molecular Descriptors

Computed molecular properties from PubChem distinguish 2-oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- from clinically used oxazolidinones. The target compound has a lower XLogP3 of 1.3 compared to linezolid (~1.8), a higher hydrogen-bond acceptor count (6 vs. 4 for linezolid), and a molecular weight of 281.26 versus 337.35 for linezolid [1][2]. These differences influence solubility, permeability, and formulation behavior. No direct experimental solubility or permeability comparison data were retrieved.

Physicochemical properties Drug-likeness Oxazolidinone

Best Research and Industrial Application Scenarios for 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- (50915-99-6)


Quote Request

Request a Quote for 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.